molecular formula C8H4BrF3N2 B2886923 2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole CAS No. 2366994-67-2

2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole

Cat. No.: B2886923
CAS No.: 2366994-67-2
M. Wt: 265.033
InChI Key: BSFYIPZCKQHDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole typically involves the introduction of bromine and difluoromethyl groups onto a benzimidazole scaffold. One common method involves the reaction of 4-fluoro-1H-benzimidazole with bromodifluoromethane in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzimidazoles with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of methyl-substituted benzimidazoles.

Scientific Research Applications

2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.

    Chemical Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Material Science: Utilized in the development of advanced materials with unique electronic and optical properties.

    Agricultural Chemistry: Investigated for its potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and difluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that disrupt normal enzyme function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl bromodifluoroacetate: Contains a bromodifluoromethyl group and is used in similar synthetic applications.

    Diethyl (bromodifluoromethyl)phosphonate: Another compound with a bromodifluoromethyl group, used in the synthesis of phosphopeptide mimetic prodrugs.

Uniqueness

2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole is unique due to the combination of bromine, difluoromethyl, and fluorine groups on a benzimidazole scaffold. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-8(11,12)7-13-5-3-1-2-4(10)6(5)14-7/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFYIPZCKQHDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(N2)C(F)(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.